3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique structure combining an oxazole ring with a pyridine ring The presence of the 3,4,5-trimethoxyphenyl group adds to its chemical diversity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core oxazole and pyridine rings. The 3,4,5-trimethoxyphenyl group is introduced through a series of reactions involving methoxylation of the phenyl ring. The final step involves the formation of the carboxamide linkage under specific reaction conditions, often requiring the use of coupling reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4,5-trimethoxyphenyl group is known to enhance binding affinity and specificity, potentially leading to the inhibition of key biological pathways. For example, it may inhibit enzymes involved in cell proliferation or signal transduction, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of an oxazole and pyridine ring with a 3,4,5-trimethoxyphenyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O5/c1-9-6-12(15-10(2)21-26-18(15)19-9)17(22)20-11-7-13(23-3)16(25-5)14(8-11)24-4/h6-8H,1-5H3,(H,20,22) |
InChI Key |
YHKQVIANXOFQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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